

Application Note: Spectroscopic Analysis of 4-Methoxy-4-piperidinecarbonitrile

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Compound of Interest

Compound Name: 4-Methoxy-4-piperidinecarbonitrile

Cat. No.: B8231730

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Introduction & Strategic Importance

4-Methoxy-4-piperidinecarbonitrile is a gem-disubstituted piperidine derivative featuring a nitrile and a methoxy group at the C4 position. It serves as a pivotal pharmacophore building block. In drug development, particularly for SHP2 inhibitors and synthetic opioids, the purity and regiochemistry of this intermediate are non-negotiable.

The co-existence of the nitrile (electron-withdrawing) and methoxy (electron-donating by resonance, withdrawing by induction) groups at the quaternary center creates a unique electronic environment. This guide provides a self-validating analytical workflow to confirm structure, assess purity, and identify common synthetic impurities (e.g., the unmethylated cyanohydrin or the 4-piperidone starting material).

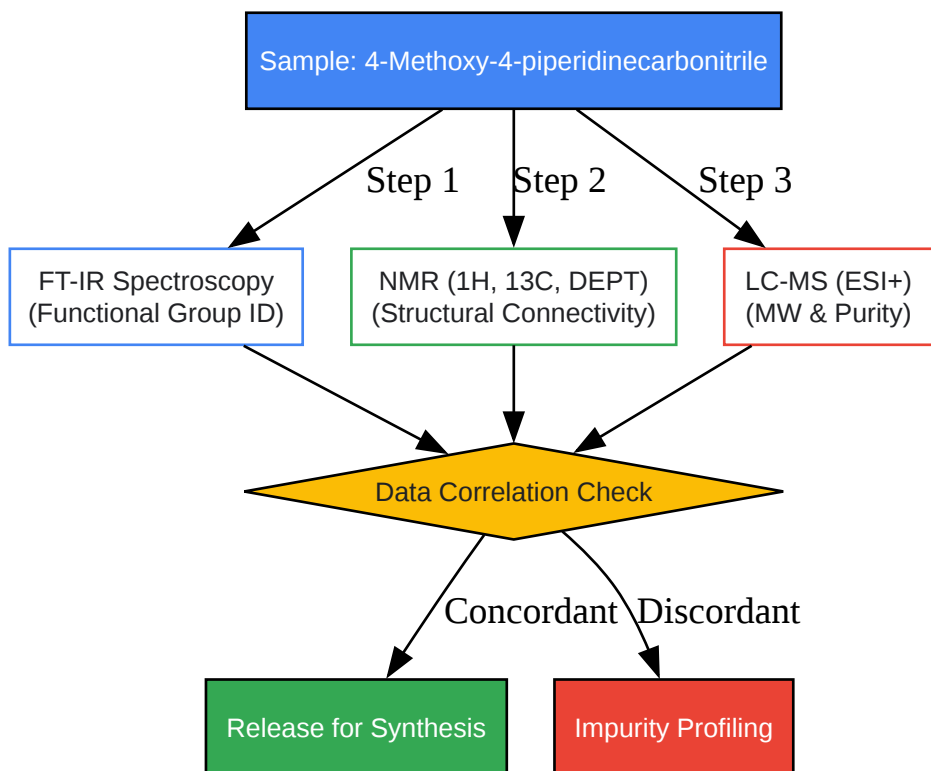
Material Safety & Handling (Critical)

- **Cyanide Hazard:** While the nitrile group is covalently bonded, metabolic or thermal degradation can release cyanide species. Handle in a well-ventilated fume hood.
- **Skin Absorption:** Piperidine derivatives are lipophilic and can penetrate the skin. Double-gloving (Nitrile/Laminate) is recommended.

- Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent hydrolysis of the nitrile to the amide/acid.

Analytical Workflow Overview

The following Graphviz diagram outlines the decision matrix for full structural validation.



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Figure 1: Integrated analytical workflow for structural confirmation and quality control.

Protocol 1: Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for verifying the regiochemistry of the methoxy group and the integrity of the piperidine ring.

Experimental Setup

- Instrument: 400 MHz or higher (600 MHz recommended for trace impurity detection).

- Solvent: Chloroform-d (CDCl_3) is preferred for resolution. DMSO- d_6 is used if the HCl salt is analyzed.
- Concentration: 10-15 mg in 0.6 mL solvent.
- Reference: TMS (0.00 ppm) or residual CHCl_3 (7.26 ppm).

1H NMR Interpretation (Expectations in CDCl_3)

The molecule has a plane of symmetry (C2 equivalent to C6, C3 equivalent to C5) due to rapid chair-chair interconversion or time-averaged conformation at room temperature.

Proton Environment	Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment Logic
-OCH ₃	3.25 – 3.35	Singlet (s)	3H	Characteristic methoxy on quaternary carbon.
H-2, H-6	2.90 – 3.10	Multiplet (m)	4H	Alpha to Nitrogen (deshielded).
H-3, H-5	1.90 – 2.10	Multiplet (m)	4H	Beta to Nitrogen, Alpha to Quaternary Center.
N-H	1.80 – 2.50	Broad (br s)	1H	Exchangeable; shift varies with concentration/water.

Critical Quality Attribute (CQA):

- Impurity Check: Look for a singlet at ~3.7-3.8 ppm. This indicates 4-piperidone (starting material) or a dimethyl ketal impurity.

- Stereochemistry: If N-substituted (e.g., N-Benzyl), the H-2/H-6 protons may split into axial/equatorial sets (td and d broad) due to ring locking.

13C NMR & DEPT-135

The Carbon-13 spectrum confirms the quaternary center and the nitrile.

Carbon Environment	Shift (δ ppm)	DEPT-135 Phase	Notes
-CN (Nitrile)	119.0 – 121.0	Quaternary (No signal)	Weak intensity; characteristic range for α -alkoxy nitriles.
C-4 (Quaternary)	70.0 – 75.0	Quaternary (No signal)	Significantly deshielded by Oxygen and Nitrile.
-OCH ₃	51.0 – 53.0	Positive (+)	Methyl group.
C-2, C-6	42.0 – 44.0	Negative (-)	Methylene groups next to Nitrogen.
C-3, C-5	32.0 – 34.0	Negative (-)	Methylene groups.

Protocol 2: Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the presence of the nitrile group and the absence of carbonyl impurities.

Methodology

- Technique: ATR (Attenuated Total Reflectance) on neat oil/solid or KBr pellet.
- Scan Parameters: 4000–400 cm^{-1} , 16 scans, 4 cm^{-1} resolution.

Spectral Analysis[1]

- Nitrile ($\text{-C}\equiv\text{N}$) Stretch: Look for a sharp, weak-to-medium band at 2230–2245 cm^{-1} .

- Note: α -Alkoxy nitriles often show a weaker intensity band than conjugated nitriles due to dipole effects.
- Amine (N-H) Stretch: Broad band at 3300–3500 cm^{-1} (if free base).
- Ether (C-O-C) Stretch: Strong bands in the 1075–1150 cm^{-1} region.
- Impurity Flag: A strong band at 1715 cm^{-1} indicates unreacted 4-piperidone (ketone carbonyl).

Protocol 3: Mass Spectrometry (LC-MS)

Used for molecular weight confirmation and purity profiling.

Method Parameters

- Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 μm).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.

Interpretation

- Parent Ion $[\text{M}+\text{H}]^+$: Calculated MW = 140.18 Da. Expect m/z 141.2.
- Fragmentation Pattern (MS/MS):
 - Loss of HCN: $[\text{M}+\text{H} - 27]^+ \rightarrow m/z \sim 114$.
 - Loss of Methanol: $[\text{M}+\text{H} - 32]^+ \rightarrow m/z \sim 109$.

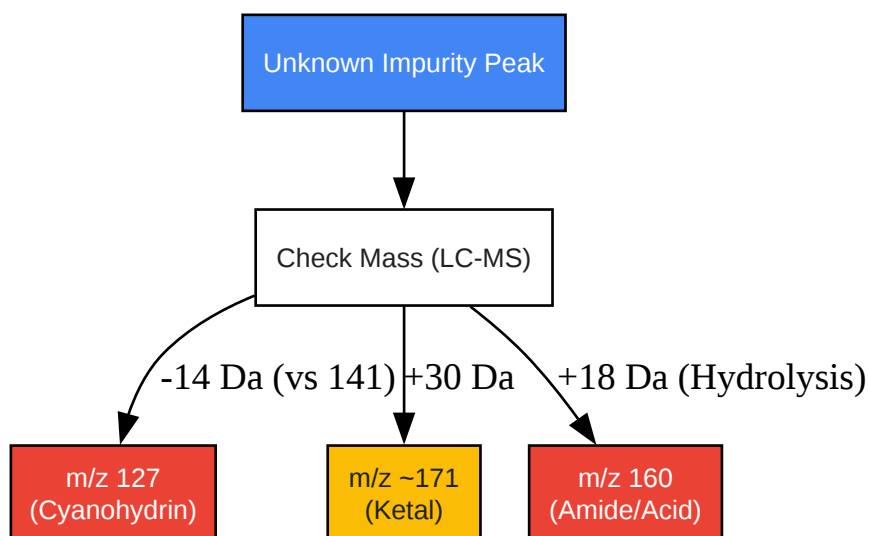
- Alpha-Cleavage: Piperidine ring fragmentation often yields characteristic fragments at m/z 82 or 96 depending on substitution.

Troubleshooting & Impurity Profiling

Common synthetic byproducts must be identified.

Impurity	Origin	Detection Method	Marker
4-Piperidone	Starting Material	IR / ^1H NMR	IR: 1715 cm^{-1} (C=O); NMR: 2.4 ppm (triplets).
4-Hydroxy-4-cyanopiperidine	Hydrolysis / Incomplete Methylation	LC-MS / IR	MS: m/z 127; IR: Broad OH $\sim 3400\text{ cm}^{-1}$.
4-Methoxy-4-piperidinecarboxylic acid	Nitrile Hydrolysis	LC-MS	MS: m/z 160; Acidic proton in NMR.

Impurity Identification Logic



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Figure 2: Rapid impurity identification based on mass shift relative to parent ion (m/z 141).

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